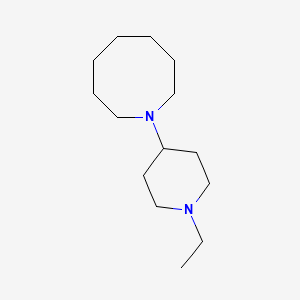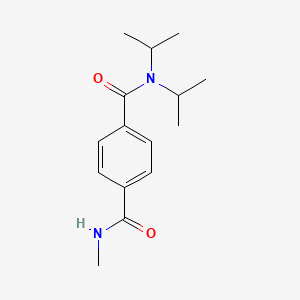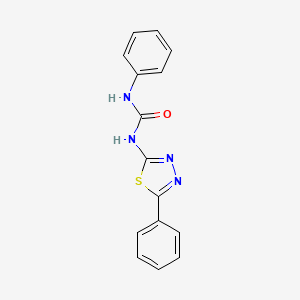![molecular formula C13H21N3OS B5730753 N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730753.png)
N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946, and has since become one of the most effective and commonly used insect repellents in the world. DEET is used to repel a wide range of insects, including mosquitoes, ticks, and fleas. In
Mécanisme D'action
The exact mechanism of action of N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea is not fully understood, but it is believed to work by interfering with the insect's ability to locate and recognize its host. This compound is thought to disrupt the insect's olfactory receptors, making it difficult for the insect to detect the host's scent. This compound may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for locating a potential host.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to humans and other mammals when used as directed. However, it can cause skin irritation and other allergic reactions in some individuals. This compound has also been shown to have some neurotoxic effects in insects, although the exact mechanism of action is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea is a widely used insect repellent that is readily available and relatively inexpensive. It is also highly effective at repelling a wide range of insects. However, this compound can be difficult to work with in the laboratory due to its oily nature and low solubility in water. In addition, this compound can interfere with some analytical techniques, such as gas chromatography.
Orientations Futures
There are several areas of future research for N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea. One area of interest is the development of new and more effective insect repellents. Researchers are also investigating the potential use of this compound as a topical treatment for parasitic infections. In addition, there is ongoing research into the mechanism of action of this compound and its effects on insects and other organisms.
In conclusion, this compound is a widely used insect repellent that has been extensively studied for its insect repellent properties. It is synthesized through a reaction between 4-ethoxyaniline and N,N-dimethylthiourea, and is believed to work by interfering with the insect's ability to locate and recognize its host. This compound has minimal toxicity to humans and other mammals when used as directed, but can cause skin irritation and other allergic reactions in some individuals. This compound is a valuable tool for researchers studying the behavior of insects and developing new insect repellents and insecticides. There are several areas of future research for this compound, including the development of new and more effective insect repellents and the potential use of this compound as a topical treatment for parasitic infections.
Méthodes De Synthèse
N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea is synthesized through a reaction between 4-ethoxyaniline and N,N-dimethylthiourea. The reaction is catalyzed by a strong base, such as sodium hydroxide. The resulting product is a yellowish oil that is insoluble in water. This compound is typically synthesized in large quantities and then purified through distillation or recrystallization.
Applications De Recherche Scientifique
N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea has been extensively studied for its insect repellent properties. It is commonly used in the field of entomology to study the behavior of insects and their response to repellents. This compound is also used in the development of new insect repellents and insecticides. In addition, this compound has been studied for its potential use as a topical treatment for parasitic infections, such as lice and scabies.
Propriétés
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(4-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-4-17-12-7-5-11(6-8-12)15-13(18)14-9-10-16(2)3/h5-8H,4,9-10H2,1-3H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWXJXQFQFTMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5730680.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5730683.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5730686.png)

![methyl [7-(acetyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730708.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5730713.png)

![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5730726.png)
![ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B5730758.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5730764.png)
![3-[1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5730771.png)

